Fluralaner

描述

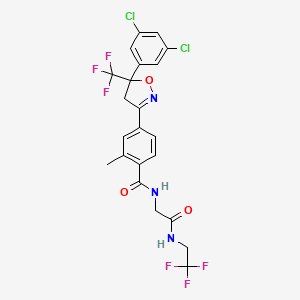

Structure

3D Structure

属性

IUPAC Name |

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBZKOGAMRTSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235581 | |

| Record name | Fluralaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864731-61-3 | |

| Record name | Fluralaner | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864731-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluralaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864731613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluralaner | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluralaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2-oxo-2-((2,2,2- trifluoroethyl)amino)ethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURALANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSH8393RM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and development history of isoxazoline insecticides

An In-depth Technical Guide to the Discovery and Development of Isoxazoline Insecticides

Introduction

The isoxazoline class of insecticides and acaricides represents a major breakthrough in pest control, emerging in the 21st century as a critical tool for both veterinary and agricultural applications.[1] These synthetic compounds are characterized by a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. Their prominence stems from a novel mode of action that is highly effective against a broad spectrum of ectoparasites, including fleas, ticks, and mites, as well as various agricultural pests.[2][3] A key feature of isoxazolines is their distinct target site, which circumvents cross-resistance issues with many older classes of insecticides, making them invaluable for resistance management programs.[3][4][5]

Discovery and Historical Development

The journey of isoxazoline insecticides began around the year 2000 with pioneering research conducted by scientists at Nissan Chemical Industries.[6][7] The initial discovery is sometimes described as fortuitous, potentially arising from investigations into the chemical class of diamide insecticides.[7] This research led to the identification of a lead isoxazoline compound, paving the way for the development of an entirely new class of potent parasiticides.[6]

The discovery generated significant interest from major agrochemical and animal health companies. This led to extensive research and the filing of numerous patents. The first isoxazoline products for veterinary use, afoxolaner (NexGard) and fluralaner (Bravecto), were launched in 2013-2014, followed by sarolaner (Simparica) in 2015 and lotilaner (Credelio) in 2017.[6] These products, formulated as oral chewables or topical solutions, offered unprecedented long-lasting efficacy against fleas and ticks on companion animals. Subsequently, the class was developed for agricultural use with compounds like fluxametamide and isocycloseram (also known as Plinazolin).[4][7][8]

Mechanism of Action

Isoxazolines exert their parasiticidal effects by acting as potent non-competitive antagonists of ligand-gated chloride channels.[2][9] Their primary molecular targets are the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, the glutamate-gated chloride channels (GluCls) in the nervous systems of invertebrates.[8][9][10]

By binding to a unique site on these receptors, isoxazolines block the influx of chloride ions into postsynaptic neurons.[2][7][11] This inhibition prevents the hyperpolarization of the neuronal membrane, disrupting normal nerve signal transmission and leading to uncontrolled neuronal activity, hyperexcitation, paralysis, and ultimately the death of the parasite.[7][10][12]

This mechanism is distinct from that of other GABA receptor antagonists like fiproles and cyclodienes.[13] This unique binding site means that isoxazolines are effective against pest populations that have developed resistance to these older insecticides.[5][13] Due to this novel mode of action, the Insecticide Resistance Action Committee (IRAC) has classified isoxazolines in their own group, Group 30: GABA-gated chloride channel allosteric modulators.[5][13] A crucial advantage of this class is its high selectivity for invertebrate nerve and muscle cells over their mammalian counterparts, which contributes to their excellent safety profile for treated animals.[2][4][10][12]

Data Presentation

Table 1: Key Commercial Isoxazoline Insecticides

| Compound Name | Representative Trade Name(s) | Year of First Market Introduction | Primary Application |

| Afoxolaner | NexGard | 2014 | Veterinary (Dogs)[6] |

| This compound | Bravecto | 2014 | Veterinary (Dogs, Cats)[6] |

| Sarolaner | Simparica | 2015 | Veterinary (Dogs)[6] |

| Lotilaner | Credelio, Xdemvy | 2017 | Veterinary (Dogs, Cats), Human[6][8] |

| Isocycloseram | Plinazolin, Verdavis | ~2023 | Agricultural[7] |

| Fluxametamide | - | - | Agricultural[8] |

Table 2: Efficacy Data of Selected Isoxazolines Against Various Pests

| Compound | Pest Species | Efficacy (LC₅₀) | Reference |

| This compound | Plutella xylostella (Diamondback Moth) | 0.022 µ g/adult (LD₅₀, bee toxicity) | [14] |

| Fluxametamide | Plutella xylostella | 0.593 mg/L | [14] |

| Isocycloseram | Blattella germanica (German Cockroach) | 5-15 ng/insect (LD₅₀) | [11] |

| Compound 32 (Novel) | Plutella xylostella | 0.26 mg/L | [3] |

| Compound D36 (Novel) | Plutella xylostella | 0.025 mg/L | [4] |

| Compound D36 (Novel) | Spodoptera frugiperda (Fall Armyworm) | 0.934 mg/L | [4] |

| Compound E3 (Novel) | Plutella xylostella | 0.19 mg/L | [15] |

| Compound E3 (Novel) | Pyrausta nubilalis (European Corn Borer) | 0.182 mg/L | [15] |

| Compound 10o (Novel) | Mythimna separata (Oriental Armyworm) | 5.23 µg/mL | [16] |

| Compound 10o (Novel) | Aedes aegypti (Yellow Fever Mosquito) | 0.35 µg/mL | [16] |

Table 3: Pharmacokinetic Properties of Veterinary Isoxazolines in Dogs

| Compound | Bioavailability (%) | Elimination Half-life (T₁/₂) | Reference |

| Afoxolaner | 74% | ~14 days | [12] |

| Sarolaner | >85% | 11-12 days | [12] |

| This compound | - | ~12-15 days | [12] (Safety margin data) |

Experimental Protocols

Synthesis: 1,3-Dipolar Cycloaddition

The most common strategy for synthesizing the isoxazoline core structure is the 1,3-dipolar cycloaddition reaction.[6][17][18] This method offers a highly efficient and regioselective pathway to the desired 5-membered heterocycle.

General Methodology:

-

Nitrile Oxide Generation: A substituted nitrile oxide is generated in situ from a precursor, typically an aldoxime, via oxidation or from a hydroximoyl halide through dehydrohalogenation with a base. For example, a substituted benzaldoxime can be treated with a chlorinating agent like N-chlorosuccinimide (NCS).[19]

-

Cycloaddition: The generated nitrile oxide, which acts as the 1,3-dipole, is immediately reacted with a dipolarophile, which is a substituted alkene.

-

Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent at room temperature or with gentle heating.

-

Purification: The resulting isoxazoline derivative is isolated and purified using standard techniques such as column chromatography.

Bioassay: Insecticidal Activity Against Plutella xylostella

The leaf-dip bioassay is a standard method for evaluating the efficacy of insecticides against leaf-eating pests.[19]

Methodology:

-

Compound Preparation: The synthesized isoxazoline compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. This stock is then diluted with water containing a surfactant (e.g., 0.05% Tween-80) to create a series of test concentrations.

-

Leaf Treatment: Fresh cabbage discs (or other suitable host plant leaves) are dipped into the prepared test solutions for approximately 30 seconds. Control discs are dipped in the solvent-surfactant solution without the test compound.

-

Drying: The treated discs are allowed to air dry completely.

-

Exposure: The dried discs are placed individually into petri dishes lined with filter paper. A set number (e.g., 10) of second- or third-instar larvae of P. xylostella are carefully transferred onto each disc.

-

Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and light.

-

Mortality Assessment: Larval mortality is recorded at specified time points, typically after 48 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: The mortality data is subjected to probit analysis to calculate the LC₅₀ (median lethal concentration) value for each compound.

Target Site Interaction: Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the binding site of a target protein (receptor). This method was used to preliminarily verify the mode of action of novel isoxazoline candidates.[3][15][16]

Methodology:

-

Receptor Preparation: A three-dimensional structure of the target protein (e.g., the insect GABA receptor) is obtained, often through homology modeling if an experimental structure is unavailable. The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

-

Ligand Preparation: The 3D structures of the isoxazoline compounds are generated and their energy is minimized to obtain a stable conformation.

-

Docking Simulation: A docking algorithm is used to systematically place the ligand into the defined binding site of the receptor in various orientations and conformations.

-

Scoring and Analysis: Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity. The poses with the best scores are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues, providing insight into the binding mode.

Conclusion

The discovery and rapid development of isoxazoline insecticides have fundamentally changed the landscape of ectoparasite control in veterinary medicine and provided a valuable new tool for managing agricultural pests. Their novel mechanism of action, targeting invertebrate GABA- and glutamate-gated chloride channels, offers high efficacy and a solution to resistance against older insecticide classes. The commercial success of compounds like this compound and afoxolaner has spurred continuous research. Current efforts focus on designing next-generation isoxazolines with optimized properties, such as improved insecticidal spectrum and enhanced safety profiles for non-target organisms, particularly vital pollinators like bees.[14][19] The isoxazoline class stands as a testament to innovative chemical design in the ongoing effort to protect animal health and ensure global food security.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. History and functioning of Plinazolin (isocycloseram) - Revista Cultivar [revistacultivar.com]

- 8. Isoxazoline - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]

- 11. Efficacy and utility of isocycloseram a novel isoxazoline insecticide against urban pests and public health disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoxazoline Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 13. The mode of action of isocycloseram: A novel isoxazoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of novel isoxazoline derivatives containing 2-phenyloxazoline moieties as potential insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery, development, chemical diversity and design of isoxazoline-based insecticides [ouci.dntb.gov.ua]

- 18. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Fluralaner's binding affinity to glutamate-gated chloride channels

An In-depth Technical Guide to Fluralaner's Binding Affinity with Glutamate-Gated Chloride Channels

Introduction

This compound is a potent, long-acting systemic insecticide and acaricide belonging to the isoxazoline class of compounds.[1][2] Its primary mechanism of action involves the antagonism of ligand-gated chloride channels, leading to uncontrolled neuronal activity, paralysis, and eventual death of the target arthropods.[1][3] While this compound's principal target is the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl), also known as the Resistant to Dieldrin (RDL) receptor, it also exhibits significant, albeit less potent, inhibitory activity on L-glutamate-gated chloride channels (GluCls).[4][5][6] This guide provides a detailed examination of this compound's binding affinity to GluCls, summarizing quantitative data, outlining experimental protocols, and illustrating key pathways and workflows.

The Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

In invertebrates, GluCls are pentameric ligand-gated ion channels that play a crucial role in inhibitory neurotransmission.[7] Upon binding with the neurotransmitter L-glutamate, these channels open, allowing an influx of chloride ions (Cl⁻) into the neuron.[7] This influx leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus inhibiting nerve impulses.[7] This mechanism is fundamental for maintaining proper neuronal function in arthropods.[7]

This compound's Mechanism of Action on GluCls

This compound acts as a non-competitive antagonist of GluCls.[6] This means it does not compete with glutamate for the same binding site. Instead, it binds to a distinct allosteric site located within the transmembrane domain of the channel pore. This binding event physically obstructs the channel, preventing the flow of chloride ions even when glutamate is bound to the receptor. The failure of inhibitory signaling results in persistent neuronal excitation, leading to paralysis and death of the arthropod.[8]

Quantitative Binding Affinity Data

This compound demonstrates nanomolar inhibitory activity on arthropod GluCls, although its potency is significantly higher for GABACls. The selectivity for GABACls over GluCls confirms that GABACl is the primary target for this parasiticide.[5][9]

| Species | Receptor | Assay Type | Measured Affinity (IC₅₀) | Selectivity Note | Reference |

| Rhipicephalus microplus (Cattle Tick) | GluCl | Membrane Potential Fluorescence Dye | 82.5 nM | 52-fold less sensitive than R. microplus GABACl (RDL). | [4][5] |

| Musca domestica (Housefly) | GluCl | Two-Electrode Voltage Clamp | Not specified | 15-fold less sensitive than M. domestica GABACl (RDL). | [4] |

Experimental Protocols

The quantitative assessment of this compound's binding affinity to GluCls relies on sophisticated molecular and electrophysiological techniques. The two primary methods are detailed below.

Heterologous Expression and Two-Electrode Voltage Clamp (TEVC)

This method allows for the direct measurement of ion channel function and its inhibition by a test compound. It is considered a gold-standard technique for characterizing ligand-gated ion channels.

Detailed Methodology:

-

Gene Identification and Cloning: The full-length cDNA sequence encoding the GluCl subunit is identified and isolated from the target arthropod species (e.g., Rhipicephalus microplus).[5]

-

cRNA Synthesis: The cloned cDNA is transcribed in vitro to produce complementary RNA (cRNA).

-

Expression in Xenopus laevis Oocytes: The synthesized cRNA is microinjected into Xenopus laevis oocytes. The oocytes' cellular machinery translates the cRNA, expressing functional GluCl receptors on their plasma membrane.[5]

-

Electrophysiological Recording (TEVC): After an incubation period (2-4 days), an oocyte is placed in a recording chamber. Two microelectrodes are inserted to clamp the membrane potential at a set voltage (e.g., -60 mV).

-

Compound Application: A solution containing L-glutamate is applied to the oocyte, activating the GluCls and inducing an inward chloride current, which is measured by the TEVC setup.

-

Inhibition Assay: To determine the inhibitory concentration (IC₅₀), oocytes are pre-incubated with varying concentrations of this compound before being exposed to glutamate. The reduction in the glutamate-induced current is measured.

-

Data Analysis: The concentration-response data are fitted to a logistical equation to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the glutamate-induced current.

Stable Cell Line and Membrane Potential Fluorescence Dye Assay

This high-throughput method uses a fluorescent dye that is sensitive to changes in cell membrane potential to measure the activity of ion channels in a population of cells.

Detailed Methodology:

-

Stable Cell Line Generation: A mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is transfected with a plasmid containing the cDNA for the arthropod GluCl. Clonal cell lines that stably express the receptor are selected.[5]

-

Cell Culture and Plating: The stable cell line is cultured and plated into multi-well plates (e.g., 96- or 384-well).

-

Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound.

-

Activation and Measurement: An automated liquid handler adds a glutamate solution to the wells, activating the GluCls. The resulting chloride influx changes the membrane potential, which in turn alters the fluorescence intensity of the dye. This change is read by a specialized plate reader.

-

Data Analysis: The fluorescence signal is normalized, and the inhibition of the glutamate-induced signal by this compound is used to generate a concentration-response curve and calculate the IC₅₀.

Target Selectivity

The success and safety of this compound as a veterinary drug hinge on its high selectivity for invertebrate ion channels over their mammalian counterparts.[1][10] this compound has a significantly lower binding affinity for vertebrate GABA and glycine receptors, contributing to its wide safety margin in mammals.[1] Within invertebrates, this compound consistently shows a higher potency for GABA-gated chloride channels (RDL) than for glutamate-gated chloride channels, establishing the former as its primary pharmacological target.[4][5]

Conclusion

This compound is a potent antagonist of invertebrate glutamate-gated chloride channels, contributing to its broad-spectrum ectoparasiticidal activity. While GluCls are a definitive target, quantitative data consistently show that this compound's binding affinity is substantially higher for GABA-gated chloride channels, which are considered its primary target. The methodologies of TEVC and fluorescence-based assays have been pivotal in elucidating these binding characteristics. The compound's remarkable selectivity for arthropod channels over mammalian homologs is the cornerstone of its clinical safety and efficacy. This detailed understanding of its interaction with GluCls is vital for ongoing research in insecticide development and resistance management.

References

- 1. Suspected neurological toxicity after oral application of this compound (Bravecto®) in a Kooikerhondje dog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the effect of an ion channel inhibitor “this compound” on Echinococcus granulosus protoscolices and metacestode layers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The novel isoxazoline ectoparasiticide this compound: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 8. A systematic review of this compound as a treatment for ectoparasitic infections in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative pharmacokinetics of this compound in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomerism and enantiomeric forms of Fluralaner

An In-depth Technical Guide to the Stereoisomerism and Enantiomeric Forms of Fluralaner

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent isoxazoline-class insecticide and acaricide, is a chiral molecule that exists as a racemic mixture of two enantiomers: S-(+)-fluralaner and R-(-)-fluralaner. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, detailing the distinct physicochemical, pharmacokinetic, and pharmacodynamic properties of its enantiomeric forms. The significantly higher bioactivity of the S-(+)-enantiomer is highlighted, along with the experimental methodologies used for enantioselective separation and analysis. This document serves as a critical resource for researchers and professionals involved in the development and assessment of isoxazoline parasiticides.

Introduction to the Stereoisomerism of this compound

This compound possesses a single chiral center at the C5 position of the isoxazoline ring, leading to the existence of two non-superimposable mirror-image isomers, known as enantiomers.[1][2][3] The commercially available form of this compound is a racemic mixture, containing equal proportions of the S-(+)-fluralaner and R-(-)-fluralaner enantiomers.[4][5] However, extensive research has demonstrated that the two enantiomers exhibit significant differences in their biological activity, with the S-enantiomer being the primary contributor to the insecticidal and acaricidal efficacy of the compound.[6][7] This disparity in bioactivity underscores the importance of understanding the stereochemistry of this compound for optimizing its therapeutic use and assessing its environmental impact.

Physicochemical and Pharmacological Properties of this compound Enantiomers

The distinct three-dimensional arrangement of the enantiomers of this compound leads to differences in their interaction with chiral biological targets, such as receptors and enzymes. This results in variations in their pharmacodynamic and pharmacokinetic profiles.

Pharmacodynamics: Enantiomer-Specific Bioactivity

The primary mode of action of this compound is the antagonism of GABA (γ-aminobutyric acid)-gated and L-glutamate-gated chloride channels in the nervous system of arthropods.[8][9] This leads to hyperexcitation and subsequent paralysis and death of the target parasites.[10] Molecular docking studies have revealed that the S-(+)-enantiomer of this compound exhibits a significantly higher binding affinity for the GABA receptor compared to the R-(-)-enantiomer.[6][7] This is attributed to a lower binding energy for the S-enantiomer.[6][7]

The enhanced binding of the S-enantiomer translates to a markedly higher insecticidal and acaricidal potency. In-vitro and in-vivo studies have consistently demonstrated that S-(+)-fluralaner is the more active isomer.

| Property | S-(+)-Fluralaner | R-(-)-Fluralaner | Reference |

| Bioactivity vs. Chilo suppressalis | 33-39 times more active | Less active | [6] |

| Bioactivity vs. Laodelphax striatellus | 33-39 times more active | Less active | [6] |

| Binding Energy to GABA Receptor | -6.90 kcal/mol | Higher than S-enantiomer | [6][7] |

Pharmacokinetics: Enantioselective Metabolism

While comprehensive pharmacokinetic data for the individual enantiomers in target animal species is limited, in-vitro studies using rat liver microsomes have indicated enantioselective metabolism.[6][7] The R-(-)-enantiomer of this compound was found to be preferentially metabolized.[6][7] This suggests that the R-enantiomer may be cleared more rapidly from the body than the more active S-enantiomer.

| Parameter | Observation | Reference |

| Metabolism in Rat Liver Microsomes | R-fluralaner is preferentially metabolized. | [6][7] |

| Enantiomer Fraction Values | 0.43 to 0.49 | [6][7] |

The pharmacokinetic properties of racemic this compound have been studied in several species, demonstrating a long half-life and prolonged activity.[8][11][12][13][14]

| Species | Administration Route | Half-life | Mean Residence Time | Reference |

| Dogs | Oral | 12-15 days | 15-20 days | [8][11][12] |

| Dogs | Intravenous | 12-15 days | 15-20 days | [8][11][12] |

| Cats | Topical | >12 weeks | Not specified | [14] |

| Hens | Intravenous/Transdermal | Long persistence | Not specified | [15] |

Experimental Protocols

The separation and analysis of this compound enantiomers are crucial for research and quality control. High-performance liquid chromatography (HPLC) is the primary technique employed for this purpose.

Enantioselective High-Performance Liquid Chromatography (HPLC)

A robust HPLC method for the separation and quantification of this compound enantiomers has been established.[5][16]

-

Chromatographic System: High-Performance Liquid Chromatograph (e.g., SHIMADZU LC-20AT).[16]

-

Chiral Stationary Phase: Amylose-tris(3,5-dimethylphenyl carbamate) bonded silica gel column (e.g., Daicel CHIRALPAK AD-H, 4.6mm × 250mm, 5μm).[5][16]

-

Mobile Phase: A mixture of n-hexane and ethanol. A common ratio is 60:40 (v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: Room temperature.[5]

-

Sample Preparation: this compound racemate is dissolved in an appropriate solvent, typically the mobile phase, to a known concentration.

This method has been shown to achieve excellent separation of the enantiomers, with a high degree of resolution.[16]

Visualizations

Signaling Pathway: this compound Interaction with GABA Receptor

Caption: Interaction of this compound enantiomers with the GABA receptor.

Experimental Workflow: Enantioselective HPLC Analysis

Caption: Workflow for the enantioselective analysis of this compound by HPLC.

Logical Relationship: Enantiomers and Biological Effects

Caption: Relationship between this compound enantiomers and their biological activity.

Toxicology and Safety

This compound is generally well-tolerated in target animals at recommended doses.[9] The selectivity of this compound for insect neurons over mammalian neurons contributes to its safety profile.[9] However, as with other isoxazoline-class drugs, neurological adverse reactions such as tremors, ataxia, and seizures have been reported in some dogs.[9][18][19] There is currently a lack of publicly available data on the specific toxicological profiles of the individual enantiomers. Further research is warranted to determine if the observed adverse effects are associated with one or both enantiomers.

Synthesis and Manufacturing

Conclusion

The stereoisomerism of this compound is a critical factor influencing its efficacy as an insecticide and acaricide. The S-(+)-enantiomer is the primary active component, exhibiting significantly greater potency than the R-(-)-enantiomer due to its higher binding affinity for the GABA receptor in arthropods. The preferential metabolism of the R-(-)-enantiomer further highlights the distinct biological fate of the two isomers. The established HPLC methods for enantioselective analysis are essential for quality control and further research into the properties of the individual enantiomers. Future research should focus on elucidating the specific pharmacokinetic and toxicological profiles of the S-(+)- and R-(-)-enantiomers to further optimize the therapeutic use of this compound and ensure its safety. The development of enantioselective synthetic routes could also offer significant advantages in manufacturing and product formulation.

References

- 1. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. Ratio of enantiomer in this compound by HPLC [ywfx.nifdc.org.cn]

- 6. Enantioselective Detection, Bioactivity, and Metabolism of the Novel Chiral Insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacokinetics of this compound in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of this compound in dogs following a single oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Comparative pharmacokinetics of this compound in dogs and cats following single topical or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of intravenously and trans-dermally administered this compound in healthy laying shaver hens: this compound in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Method for separating and detecting isomers in this compound racemate - Eureka | Patsnap [eureka.patsnap.com]

- 17. irjpms.com [irjpms.com]

- 18. Suspected neurological toxicity after oral application of this compound (Bravecto®) in a Kooikerhondje dog | Semantic Scholar [semanticscholar.org]

- 19. msd-animal-health.com [msd-animal-health.com]

- 20. Page loading... [guidechem.com]

- 21. nbinno.com [nbinno.com]

Fluralaner's Mechanism of Action on Arthropod Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluralaner, a member of the isoxazoline class of parasiticides, exhibits potent insecticidal and acaricidal activity by acting as a non-competitive antagonist of arthropod ligand-gated chloride channels. This technical guide provides an in-depth review of this compound's mode of action on the nervous system of arthropods, with a primary focus on its interaction with γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels (GluCls). Detailed experimental methodologies, quantitative data on its potency, and visual representations of the signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction

This compound is a systemic insecticide and acaricide widely used in veterinary medicine for the control of fleas and ticks on companion animals.[1] Its efficacy stems from its ability to potently and selectively disrupt neurotransmission in arthropods.[2][3] The primary targets of this compound are the ligand-gated chloride channels, specifically the GABA receptors (GABARs) and to a lesser extent, the glutamate-gated chloride channels (GluCls).[1][2][4] By blocking these inhibitory channels, this compound induces hyperexcitation of the arthropod nervous system, leading to paralysis and death.[2][5] This document synthesizes the current understanding of this compound's molecular interactions with these channels, the experimental evidence supporting this mechanism, and the quantitative measures of its activity.

Molecular Mechanism of Action

This compound acts as a negative allosteric modulator of arthropod GABARs and GluCls.[6][7] This means it binds to a site on the receptor different from the endogenous ligand (GABA or glutamate) and reduces the channel's ability to open and allow chloride ion influx.

Primary Target: GABA-Gated Chloride Channels

The principal target of this compound is the ionotropic GABA receptor, a pentameric protein that forms a chloride-permeable channel. In arthropods, a key subunit of this receptor is the "Resistance to Dieldrin" (RDL) subunit.[8] this compound acts as a potent antagonist of these channels.[7]

The binding site for this compound is located within the transmembrane domain of the GABA receptor, at the interface between subunits.[6][9] Studies involving site-directed mutagenesis and homology modeling have identified several key amino acid residues in the transmembrane segments M1, M2, and M3 of the RDL subunit that are crucial for this compound's antagonistic activity.[6] Specifically, residues such as Q-26' in M1, N19' in M2, and G36' and F39' in M3 have been shown to play a significant role.[6]

The binding of this compound to this site stabilizes the closed state of the channel, even when GABA is bound to its orthosteric site.[10] This prevents the influx of chloride ions that would normally hyperpolarize the neuron and inhibit signaling. The continued firing of the neuron leads to uncontrolled nervous system activity, paralysis, and ultimately the death of the arthropod.[5]

dot

Caption: this compound's disruption of GABAergic signaling.

Secondary Target: Glutamate-Gated Chloride Channels

This compound also exhibits antagonistic activity on GluCls in arthropods, although generally with lower potency compared to its effect on GABARs.[2][4][11] Similar to GABARs, GluCls are inhibitory ligand-gated chloride channels.[12][13] The binding of glutamate to these channels allows chloride influx, leading to hyperpolarization of the neuronal or muscle cell membrane.[12] By blocking these channels, this compound contributes to the overall hyperexcitatory effect. The dual action on both GABA and glutamate systems enhances its effectiveness as a parasiticide.

Experimental Protocols

The primary experimental technique used to characterize the mode of action of this compound is the two-electrode voltage-clamp (TEVC) electrophysiology assay using Xenopus laevis oocytes.[5][6]

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

Objective: To measure the effect of this compound on the function of specific ligand-gated ion channels expressed in a controlled system.

Methodology:

-

Preparation of Oocytes: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific arthropod receptor subunits to be studied (e.g., the RDL subunit of the GABA receptor). The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode).

-

The membrane potential is "clamped" at a specific holding potential (e.g., -80 mV) by the voltage-clamp amplifier.

-

The endogenous ligand (e.g., GABA) is applied to the oocyte, which activates the expressed receptors and elicits an inward chloride current. This current is measured by the amplifier.

-

-

Compound Application:

-

To determine the effect of this compound, the oocyte is pre-incubated with or co-applied with a known concentration of this compound before the application of the ligand.

-

The change in the ligand-gated current in the presence of this compound is recorded.

-

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak current amplitude. Dose-response curves are generated by testing a range of this compound concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).

dot

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) assay.

Quantitative Data Summary

The potency of this compound varies across different arthropod species and receptor subtypes. The following tables summarize key quantitative data from electrophysiological studies.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Arthropod GABA Receptors (RDL)

| Species | Receptor Subunit | IC₅₀ (M) | Reference |

| Bactrocera dorsalis | BdRDL | 1.5 x 10⁻⁷ | [5][14] |

| Aedes aegypti | RDL | Similar to B. dorsalis | [5] |

| Chilo suppressalis | RDL | ~10-fold lower than B. dorsalis | [5] |

| Laodelphax striatellus | RDL | ~10-fold lower than B. dorsalis | [5] |

| Drosophila melanogaster | RDL | ~100-fold lower than B. dorsalis | [5] |

| Tetranychus urticae | RDL | ~100-fold lower than B. dorsalis | [5] |

| Apis mellifera | RDL | ~100-fold lower than B. dorsalis | [5] |

Table 2: Comparative Potency of this compound on GABA vs. Glutamate-Gated Chloride Channels

| Species | Receptor | This compound Potency | Reference |

| Rhipicephalus microplus | RDL vs. GluCl | ~52-fold more potent on RDL | [15] |

| Musca domestica | RDL vs. GluCl | 15-fold higher potency on RDL | [11] |

Table 3: Comparative Potency of this compound and Fipronil on Arthropod RDL Receptors

| Receptor | Potency Comparison | Reference |

| Arthropod RDLs | This compound is 5-236 fold more potent than fipronil | [15] |

Selectivity and Safety

A key advantage of this compound is its high selectivity for arthropod neurons over mammalian neurons.[2][3] This selectivity is attributed to differences in the amino acid sequences of the receptor subunits between insects and mammals, particularly at the this compound binding site.[8] Studies have shown that this compound has significantly lower affinity for mammalian GABA receptors, which contributes to its favorable safety profile in treated animals.[16] For instance, the G3'M mutation in the third transmembrane domain, which is present in vertebrate GABARs, has been shown to abolish the antagonistic action of this compound.[8]

dot

Caption: Logical flow of this compound's neurotoxic action.

Conclusion

This compound's mode of action is characterized by its potent and selective antagonism of arthropod GABA-gated and glutamate-gated chloride channels. By binding to a unique allosteric site on these receptors, it effectively blocks inhibitory neurotransmission, leading to fatal hyperexcitation in target pests. The detailed understanding of its molecular interactions, supported by robust electrophysiological data, provides a solid foundation for its continued use in veterinary medicine and for the development of new, highly selective insecticides. The experimental protocols outlined in this guide serve as a reference for future research into the mechanisms of action of novel parasiticides.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The speed of kill of this compound (Bravecto™) against Ixodes ricinus ticks on dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the effect of an ion channel inhibitor “this compound” on Echinococcus granulosus protoscolices and metacestode layers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Effect of this compound on GABA Receptor Subunit RDL of Bactrocera dorsalis [mdpi.com]

- 6. Mechanisms of this compound antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. State-dependent inhibition of GABA receptor channels by the ectoparasiticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 13. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory Effect of this compound on GABA Receptor Subunit RDL of Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Fluralaner in Ectoparasites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluralaner is a potent, systemically administered insecticide and acaricide belonging to the isoxazoline class of compounds.[1][2] Marketed under trade names such as Bravecto® and Exzolt®, it provides long-lasting efficacy against a broad spectrum of ectoparasites, including fleas, ticks, and mites, in companion animals and livestock.[1][3][4][5] Its mechanism of action confers a high degree of selectivity for invertebrates, making it a valuable tool in veterinary medicine. This guide provides a detailed examination of the molecular targets of this compound, its mechanism of inhibition, quantitative potency, and the experimental protocols used to elucidate its function.

Primary Molecular Targets: Ligand-Gated Chloride Channels

The primary molecular targets of this compound in ectoparasites are specific types of ligand-gated ion channels in the peripheral and central nervous systems.[6] this compound is a potent antagonist of two main types of invertebrate-specific Cys-loop ligand-gated chloride channels:

-

γ-Aminobutyric Acid (GABA)-Gated Chloride Channels (GABACls) : These channels, particularly those containing the Resistant to Dieldrin (RDL) subunit, are the principal target.[7][8][9] In insects, GABA is a major inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses.[9][10] By blocking these channels, this compound prevents this inhibitory signal.

-

L-Glutamate-Gated Chloride Channels (GluCls) : These channels are also crucial inhibitory receptors in the invertebrate nervous system but are absent in mammals.[1][11][12] Glutamate, typically an excitatory neurotransmitter in vertebrates, can be inhibitory in invertebrates when it activates GluCls, causing an influx of chloride ions.[13] this compound's antagonism of GluCls provides a secondary, but significant, mechanism contributing to its efficacy and selective toxicity.[2][11]

Mechanism of Action: Allosteric Modulation

This compound does not compete with the endogenous ligands (GABA or glutamate) at their binding sites. Instead, it acts as a non-competitive antagonist or allosteric modulator .[14] It binds to a distinct site within the transmembrane domain of the receptor, causing a conformational change that prevents the channel from opening, thereby inhibiting the influx of chloride ions.[10][14]

This blockade of inhibitory signaling leads to uncontrolled neuronal activity, hyperexcitation, paralysis, and ultimately, the death of the ectoparasite.[2][6]

Below is a diagram illustrating the inhibitory signaling pathway targeted by this compound.

Binding Site and State-Dependent Inhibition

Research indicates that this compound's binding site is located at the interface between adjacent subunits within the transmembrane (TM) region of the receptor, specifically involving the M1 and M3 helices.[15] Site-directed mutagenesis studies on housefly (Musca domestica) GABA receptors have identified key amino acid residues in the M1, M2, and M3 segments that are critical for this compound's antagonistic activity.[14] For example, mutations in conserved external amino acid residues, such as N316L in the M2 region, can render the receptor almost insensitive to this compound.[15]

Furthermore, this compound exhibits state-dependent inhibition , meaning it binds more tightly and effectively when the GABA receptor is in its activated (open) conformation.[10][16] Inhibition progresses over time with repeated applications of GABA, suggesting that this compound accesses its binding site during channel activation and locks the receptor in a non-conducting state.[10]

Quantitative Analysis of this compound Potency

The potency of this compound has been quantified using various experimental models, with results typically reported as the half-maximal inhibitory concentration (IC₅₀). This compound demonstrates exceptionally high potency against arthropod receptors, often in the nanomolar or even picomolar range, while showing significantly lower affinity for mammalian counterparts, which explains its favorable safety profile.[2][17]

| Target Receptor | Organism/System | Potency (IC₅₀) | Reference |

| GABA-Gated Chloride Channel (GABACl) | |||

| RDL Subunit | Musca domestica (Housefly) Head Membranes (EBOB binding assay) | 455 pM | [17][18] |

| RDL Subunit (MdGBCl) | Musca domestica (expressed in Xenopus oocytes) | 5.32 nM | [17] |

| RDL Subunit (AmRDL) | Apis mellifera (Honeybee) (expressed in Xenopus oocytes) | 13.59 nM | [8] |

| RDL Subunit | Bactrocera dorsalis (Oriental fruit fly) (expressed in Xenopus oocytes) | 150 nM | [7] |

| GABA Receptor | Rat Brain Membranes (EBOB binding assay) | >10,000 nM (>10 µM) | [17][18] |

| GABA-A Receptor | Rat (expressed in Xenopus oocytes) | >30,000 nM (>30 µM) | [17] |

| Glutamate-Gated Chloride Channel (GluCl) | |||

| GluCl (MdGluCl) | Musca domestica (expressed in Xenopus oocytes) | 79.9 nM | [17] |

| GluCl | Rhipicephalus microplus (Cattle tick) | 82.5 nM | [19] |

Experimental Protocols

The characterization of this compound's molecular targets relies on established neuropharmacological and molecular biology techniques.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This is the gold-standard method for studying the function of ion channels. It allows for the direct measurement of ion currents flowing through channels expressed in a heterologous system, typically Xenopus laevis oocytes.

Detailed Methodology:

-

Receptor Expression:

-

The cDNA encoding the target receptor subunit (e.g., insect RDL) is cloned into an expression vector.

-

cRNA is synthesized in vitro from the linearized plasmid DNA.

-

Xenopus laevis oocytes are harvested and defolliculated.

-

A defined amount of cRNA is microinjected into each oocyte.

-

Oocytes are incubated for 2-5 days to allow for protein expression and assembly of functional receptors on the cell membrane.[7]

-

-

Electrophysiological Recording:

-

An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a saline buffer.

-

Two microelectrodes (one for voltage clamping, one for current recording) are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (typically -60 to -80 mV).

-

The endogenous ligand (e.g., GABA at its EC₅₀ concentration) is applied to elicit an inward chloride current.

-

Once a stable baseline response is established, this compound is co-applied with the agonist at varying concentrations.

-

The degree of inhibition of the agonist-induced current is recorded.[8]

-

-

Data Analysis:

-

The inhibitory effect of this compound is calculated as a percentage of the control agonist response.

-

Concentration-response curves are generated by plotting the percent inhibition against the logarithm of the this compound concentration.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.[7]

-

The workflow for this protocol is visualized below.

Radioligand Binding Assays

Binding assays are used to determine the affinity of a compound for a receptor without measuring channel function directly. These are typically competitive binding assays where this compound competes with a known radiolabeled channel blocker.

Detailed Methodology:

-

Membrane Preparation:

-

Tissues rich in the target receptor (e.g., housefly heads) are homogenized in a suitable buffer.[17]

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended to create a membrane preparation.

-

-

Binding Assay:

-

The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds within the channel pore, such as [³H]EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate).[17][18]

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound.

-

The radioactivity retained on the filter is quantified using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

-

-

Data Analysis:

-

The specific binding at each this compound concentration is calculated.

-

Data are plotted as the percentage of specific binding versus the log of the this compound concentration.

-

The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined.[18]

-

Conclusion

This compound exerts its potent insecticidal and acaricidal effects by acting as a non-competitive antagonist of two critical invertebrate-specific ligand-gated chloride channels: GABA-gated (RDL) and L-glutamate-gated (GluCl) channels.[1][6] Its mechanism involves allosteric modulation, binding to a site within the transmembrane domain distinct from the agonist binding site, thereby locking the channel in a closed state.[10][14] This action is highly selective for arthropod receptors over their mammalian homologs, as demonstrated by quantitative data showing orders of magnitude differences in potency.[17] The elucidation of this precise molecular mechanism, verified through rigorous experimental protocols like two-electrode voltage clamp electrophysiology and radioligand binding assays, underpins its successful development as a safe and effective ectoparasiticide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Suspected neurological toxicity after oral application of this compound (Bravecto®) in a Kooikerhondje dog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mobedco.com [mobedco.com]

- 5. This compound | VCA Animal Hospitals [vcahospitals.com]

- 6. A systematic review of this compound as a treatment for ectoparasitic infections in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Effect of this compound on GABA Receptor Subunit RDL of Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotoxicity and mode of action of this compound on honeybee Apis mellifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. State-dependent inhibition of GABA receptor channels by the ectoparasiticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 14. Mechanisms of this compound antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. External amino acid residues of insect GABA receptor channels dictate the action of the isoxazoline ectoparasiticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. thomassci.com [thomassci.com]

- 18. This compound | GABA Receptor | Parasite | TargetMol [targetmol.com]

- 19. researchgate.net [researchgate.net]

Fluralaner's Spectrum of Activity Against Ectoparasites: A Technical Guide

Introduction

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of parasiticides.[1] It is a potent, long-acting agent utilized in veterinary medicine for the control of a wide array of ectoparasites in companion animals.[2][3] This technical guide provides an in-depth overview of this compound's spectrum of activity, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its parasiticidal activity by acting as a non-competitive antagonist of ligand-gated chloride channels in the nervous system of arthropods.[4][5] Specifically, it potently inhibits both γ-aminobutyric acid (GABA)-gated chloride channels (GABA-R) and L-glutamate-gated chloride channels (GluCls).[4][6][7] This dual antagonism disrupts neurotransmission, leading to uncontrolled neural activity, paralysis, and ultimately the death of the ectoparasite.[4][5] Studies have demonstrated that this compound exhibits a significantly higher binding affinity for invertebrate nerve cell receptors compared to those in mammals, which accounts for its favorable safety profile in host animals.[4][8]

Spectrum of Activity and Efficacy Data

This compound has demonstrated a broad spectrum of activity against numerous ectoparasites of veterinary importance, including fleas, ticks, and mites. The following tables summarize the quantitative efficacy of this compound against key ectoparasite species.

Table 1: Efficacy of this compound Against Fleas (Ctenocephalides felis) in Dogs

| Formulation | Efficacy (%) | Time Point | Duration of Efficacy | Citation(s) |

| Oral (Bravecto®) | >99% | Weekly | 12 weeks | [9] |

| Oral (Bravecto®) | 100% | 48 hours post-treatment and re-infestation | 4 months | [10] |

| Oral (Bravecto®) | 88% | 4 hours post-treatment | N/A | [11] |

| Oral (Bravecto®) | ≥99.4% | 8, 12, and 24 hours post-treatment | N/A | [11] |

| Oral (Bravecto®) | 98.0-100% | 8, 12, and 24 hours post-re-infestation | 12 weeks | [11] |

| Injectable (Bravecto®) | 92.2-100% | Post-treatment re-infestations | 1 year | [12] |

| Topical | 100% (with minor exceptions) | Weekly | 12 weeks | [13] |

Table 2: Efficacy of this compound Against Ticks in Dogs

| Tick Species | Formulation | Efficacy (%) | Time Point | Duration of Efficacy | Citation(s) |

| Ixodes ricinus | Oral (Bravecto®) | 89.6% | 4 hours post-treatment | N/A | [14] |

| Ixodes ricinus | Oral (Bravecto®) | 97.9% | 8 hours post-treatment | N/A | [14][15] |

| Ixodes ricinus | Oral (Bravecto®) | 100% | 12 and 24 hours post-treatment | N/A | [14][15] |

| Ixodes ricinus | Oral (Bravecto®) | ≥98.1% | 12 and 24 hours post-re-infestation | 12 weeks | [14][15] |

| Ixodes ricinus | Injectable (Bravecto®) | 94.97% | 7 days post-treatment | N/A | [16][17] |

| Ixodes ricinus | Injectable (Bravecto®) | 99.16% and 96.22% | 12 and 13 months post-treatment | 1 year | [16][17] |

| Rhipicephalus sanguineus | Topical | 95.4-100% | 30, 58, and 86 days post-treatment | 12 weeks | [18][19] |

| Rhipicephalus sanguineus | Oral | 97.3% | 24 hours post-treatment | N/A | |

| Rhipicephalus sanguineus | Oral | 100% | 28 and 56 days post-treatment | N/A | |

| Rhipicephalus sanguineus | Injectable (Bravecto®) | 94.4-100% | Post-treatment re-infestations | 1 year | [12] |

| Amblyomma americanum | Oral (Bravecto®) | >90% | 72 hours post-infestation | 8 weeks | [20] |

Table 3: Efficacy of this compound Against Mites in Dogs

| Mite Species | Formulation | Efficacy (%) | Time Point | Citation(s) |

| Demodex canis | Oral | 98.9% reduction in mite counts | Day 28 | [21][22] |

| Demodex canis | Oral | No mites recovered | Day 56 | [21][22] |

| Demodex canis | Oral | 99.7% reduction in mite counts | Day 28 | [23] |

| Demodex canis | Oral | 100% reduction in mite counts (parasitological cure) | Days 56 and 84 | [23] |

| Demodex spp. | Oral | 100% recovery | 4 weeks post-treatment | [1] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the efficacy of this compound.

Flea Efficacy (Speed of Kill) Study Protocol

This protocol is a composite of methodologies described in studies evaluating the speed of kill of oral this compound against Ctenocephalides felis.[11]

-

Animals: Purpose-bred dogs, acclimatized to the study conditions.

-

Housing: Individually housed to prevent cross-contamination.

-

Randomization: Dogs are randomly allocated to a treatment group (oral this compound) or a control group (placebo or no treatment).

-

Infestation: Each dog is infested with a specific number of unfed adult Ctenocephalides felis.

-

Treatment: The treatment group receives oral this compound at the recommended dose, while the control group receives a placebo or remains untreated.

-

Flea Counts: At predetermined time points post-treatment (e.g., 1, 2, 4, 8, 12, and 24 hours), fleas are removed from each dog and counted to determine the number of live and dead fleas.

-

Re-infestation and Sustained Efficacy: To assess the duration of activity, dogs are re-infested with fleas at regular intervals (e.g., every 4 weeks for 12 weeks). Flea counts are then performed at the same time points after each re-infestation.[11]

-

Efficacy Calculation: Efficacy is calculated for each time point by comparing the mean number of live fleas on the treated group to the mean number of live fleas on the control group.

Tick Efficacy (Speed of Kill) Study Protocol

This protocol is based on studies evaluating the speed of kill of this compound against various tick species.[14][15]

-

Animals and Housing: Similar to flea studies, dogs are individually housed and acclimatized.

-

Randomization: Dogs are randomized into treatment and control groups.

-

Pre-treatment Infestation: Two days prior to treatment, each dog is infested with a specified number of unfed adult ticks (e.g., 50 female and 10 male Ixodes ricinus).[14]

-

Treatment: On day 0, the treatment group receives a single oral dose of this compound (e.g., 25 mg/kg), while the control group remains untreated.[14]

-

Tick Counts: At various time points post-treatment (e.g., 4, 8, 12, or 24 hours), ticks are removed and counted. Ticks are categorized as live or dead, and attached or unattached.

-

Re-infestation for Persistent Efficacy: At 4, 8, and 12 weeks post-treatment, dogs are re-infested with ticks. Tick counts are then performed at specified intervals (e.g., 4, 8, 12, or 24 hours) after each re-infestation to assess the sustained speed of kill.[14][15]

-

Efficacy Calculation: The percentage of tick-killing efficacy is calculated by comparing the number of live ticks on the treated dogs to the control group.

Canine Generalized Demodicosis Efficacy Study Protocol

This protocol is a summary of methodologies used in studies assessing the efficacy of this compound for the treatment of canine generalized demodicosis caused by Demodex canis.[21][22][23]

-

Study Population: Privately-owned dogs with clinical signs of generalized demodicosis and a positive confirmation of Demodex canis mites via deep skin scrapings.[21][22]

-

Inclusion Criteria: Dogs diagnosed with generalized demodicosis, often defined as more than five affected areas or pododermatitis involving two or more feet.[1]

-

Treatment: Each dog receives a single oral dose of this compound at the commercially recommended dose (25-56 mg/kg).[21][22]

-

Assessments: Clinical and parasitological assessments are performed at baseline (Day 0) and at regular intervals post-treatment (e.g., Days 28, 56, 84, and 112).[21][22]

-

Parasitological Assessment: Deep skin scrapings are taken from multiple affected sites to determine the number of live Demodex mites.

-

Clinical Assessment: The extent and severity of skin lesions (e.g., erythema, alopecia, crusts) are evaluated and scored. Hair regrowth is also assessed.[23]

-

-

Efficacy Endpoints: The primary efficacy is based on the reduction in mean mite counts compared to pre-treatment levels. A parasitological cure is often defined as a 100% reduction in mite counts on consecutive assessments.[23] The resolution of clinical signs is also a key endpoint.

Conclusion

This compound exhibits a broad and potent spectrum of activity against a variety of clinically significant ectoparasites in dogs. Its rapid onset of action and extended duration of efficacy for both fleas and ticks make it a valuable tool in the prevention of vector-borne diseases and the management of flea allergy dermatitis.[14][24] Furthermore, its high efficacy in treating challenging conditions such as generalized demodicosis underscores its therapeutic importance.[1][21][22] The consistent results across numerous studies, employing rigorous experimental protocols, solidify the position of this compound as a key ectoparasiticide in veterinary medicine.

References

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. A systematic review of this compound as a treatment for ectoparasitic infections in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A randomized, blinded, controlled USA field study to assess the use of this compound tablets in controlling canine flea infestations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suspected neurological toxicity after oral application of this compound (Bravecto®) in a Kooikerhondje dog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of this compound flavored chews (Bravecto®) administered to dogs against the adult cat flea, Ctenocephalides felis felis and egg production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Onset of activity of this compound (BRAVECTO™) against Ctenocephalides felis on dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A single treatment with a this compound injectable suspension (Bravecto® injectable) provides 1-year efficacy against Rhipicephalus sanguineus sensu lato and Ctenocephalides felis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The speed of kill of this compound (Bravecto™) against Ixodes ricinus ticks on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound injectable suspension (Bravecto® injectable) for dogs remains effective against Ixodes ricinus infestations for one-year - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy of this compound spot-on solution against induced infestations with Rhipicephalus sanguineus on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. Comparative speed of kill of sarolaner (Simparica™ Chewables) and this compound (Bravecto®) against induced infestations of Amblyomma americanum on dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy of oral this compound for the treatment of canine generalized demodicosis: a molecular-level confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Efficacy of oral this compound for the treatment of canine generalized demodicosis: a molecular-level confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound 5.46% (w/w) flavored chewable tablet (Bravecto® 1-Month) is effective for treatment of canine generalized demodicosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A randomized, blinded, controlled and multi-centered field study comparing the efficacy and safety of Bravecto (this compound) against Frontline (fipronil) in flea- and tick-infested dogs | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Initial Reports on the Insecticidal and Acaricidal Activity of Fluralaner: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial scientific reports that characterized the insecticidal and acaricidal properties of Fluralaner. As a member of the novel isoxazoline class of parasiticides, this compound's discovery marked a significant advancement in ectoparasite control. This document synthesizes the foundational data on its mechanism of action, efficacy, and the experimental protocols used in its early evaluation.

Executive Summary

This compound is a potent systemic insecticide and acaricide that acts as a non-competitive antagonist of arthropod γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels (GABACls and GluCls).[1][2][3] This dual antagonism disrupts neurotransmission, leading to hyperexcitation, paralysis, and death of the target parasite.[3][4] Initial studies demonstrated its high selectivity for arthropod receptors over mammalian counterparts, establishing a favorable safety profile.[1][2] The compound exhibits potent and rapid activity against a broad spectrum of ectoparasites, including fleas, ticks, and mites, with a noteworthy extended period of efficacy following a single administration.[5][6][7]

Mechanism of Action: Dual Antagonism of Ligand-Gated Chloride Channels

The primary molecular target of this compound is the arthropod nervous system. It exerts its effect by potently inhibiting both GABA-gated chloride channels (specifically the RDL subunit) and, to a lesser extent, L-glutamate-gated chloride channels.[1][8][9]

-

GABA-Gated Chloride Channels (GABACls): In arthropods, GABA is a major inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, causing an influx of chloride that hyperpolarizes the neuron, making it less likely to fire. This compound binds to a site within the channel pore, blocking the influx of chloride ions.[3] This antagonism prevents the inhibitory signal, leading to uncontrolled neuronal stimulation, paralysis, and death of the arthropod.[3][4]

-

L-Glutamate-Gated Chloride Channels (GluCls): Similarly, GluCls are inhibitory neurotransmitter receptors found in invertebrate nerve and muscle cells. This compound also antagonizes these channels, contributing to its broad-spectrum activity.[1][9]

Initial comparative studies on cloned tick (Rhipicephalus microplus) receptors revealed that this compound is significantly more potent against the GABA-gated chloride channel (RDL) than the glutamate-gated chloride channel, confirming the GABACl as its primary target.[1][3] For instance, R. microplus RDL was found to be 52-fold more sensitive to this compound inhibition than R. microplus GluCl.[1][3]

Quantitative Efficacy Data

Initial in vitro and in vivo studies quantified this compound's potent activity against a range of ectoparasites. The data highlighted its superiority over existing parasiticides like fipronil and dieldrin.[1]

In Vitro Receptor Inhibition

The half-maximal inhibitory concentration (IC50) of this compound was determined using cloned arthropod receptors expressed in Human Embryonic Kidney (HEK293) cells.

Table 1: this compound IC50 Values on Cloned Arthropod Receptors

| Receptor Source Organism | Receptor Type | This compound IC50 (nM) |

|---|---|---|

| Rhipicephalus microplus (Cattle Tick) | RDL (GABACl) | 1.6 |

| Rhipicephalus microplus (Cattle Tick) | GluCl | 82.5 |

| Ctenocephalides felis (Cat Flea) | RDL (A285 variant) | 3.0 |

| Ctenocephalides felis (Cat Flea) | RDL (S285 variant) | 3.7 |

| Drosophila melanogaster (Fruit Fly) | RDL (A302 variant) | 2.1 |

| Drosophila melanogaster (Fruit Fly) | RDL (S302 variant) | 1.8 |

Source: Gassel et al., 2014.[1]

In Vitro Acaricidal and Insecticidal Activity

Lethal concentration (LC) values were established through various bioassays, demonstrating the compound's direct effect on parasite mortality.

Table 2: this compound Acaricidal and Insecticidal Lethal Concentrations (LC)

| Target Organism | Life Stage | Bioassay Method | Metric | This compound Concentration (µg/mL) |

|---|---|---|---|---|

| Rhipicephalus microplus (Cattle Tick) | Unfed Larvae | Larval Immersion Test (LIT) | LC50 | 0.144 - 0.481 |

| Rhipicephalus microplus (Cattle Tick) | Unfed Larvae | Larval Immersion Test (LIT) | LC99 | 0.380 - 1.258 |

| Ctenocephalides felis (Cat Flea) | Adult | Spiked Blood (Membrane Feed) | - | 25.0 ng/mL (Ceased Oviposition) |

| Ctenocephalides felis (Cat Flea) | Larvae | Spiked Blood (Membrane Feed) | - | 6.25 ng/mL (Larvicidal Effect) |

Source: Gassel et al., 2014; Pereira et al., 2024.[1][2][10]

In Vivo Efficacy (Canine Studies)

Initial clinical studies on dogs demonstrated rapid and persistent efficacy against fleas (Ctenocephalides felis) following a single oral administration.

Table 3: Efficacy of Oral this compound (Bravecto™) Against C. felis on Dogs

| Time Post-Treatment | Time Post-Infestation | Efficacy (%) |

|---|---|---|

| Day 0 | 4 hours | 88.0% |

| Day 0 | 8 hours | 99.4% |

| Day 0 | 12 hours | 100% |

| Week 4 | 8 hours | >98.0% |

| Week 8 | 8 hours | >98.0% |

| Week 12 | 8 hours | >98.0% |

Source: Taenzler et al., 2014.[7]

Experimental Protocols

The foundational data for this compound was established through rigorous and well-defined experimental methodologies.

Receptor Inhibition Assay (HEK293 Cells)

-

Objective: To determine the inhibitory potency (IC50) of this compound on specific arthropod GABA and glutamate-gated chloride channels.

-

Methodology:

-

Gene Cloning: cDNA of the target receptors (e.g., R. microplus RDL and GluCl) was identified and cloned.[1]

-

Cell Line Generation: Cloned receptor genes were expressed in stable Human Embryonic Kidney (HEK293) cell lines.[1]

-

Membrane Potential Assay: A fluorescence-based assay was used to measure changes in cell membrane potential.

-

Compound Application: Cells were exposed to the channel agonist (GABA or L-glutamate) to open the channels, followed by the application of varying concentrations of this compound.

-

Data Analysis: The change in fluorescence, corresponding to channel inhibition, was measured. IC50 values were calculated by plotting the concentration-response curve.[1]

-

Larval Immersion Test (LIT) for Ticks

-

Objective: To determine the lethal concentration of this compound against tick larvae.

-

Methodology:

-

Test Population: Unfed larvae of Rhipicephalus microplus (14-21 days old) were used.[10]

-

Solution Preparation: Serial dilutions of this compound were prepared in an appropriate solvent (e.g., trichloroethylene and olive oil mixture).

-

Exposure: Larvae were placed in filter paper packets, which were then immersed in the this compound test solutions for a defined period.[10]

-

Incubation: After immersion, the packets were removed, dried, and incubated under controlled conditions (e.g., >80% relative humidity, 27-28°C) for 24 hours.

-